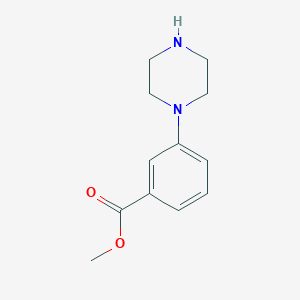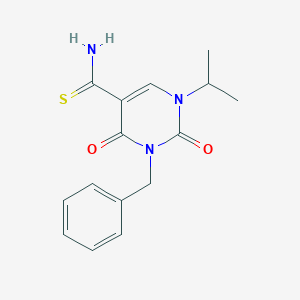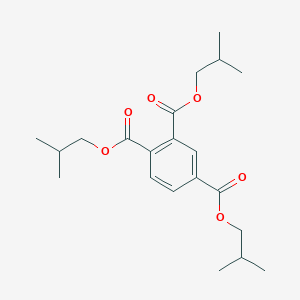
Triisobutyl benzene-1,2,4-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triisobutyl benzene-1,2,4-tricarboxylate (TIBT) is a chemical compound that is widely used in scientific research. It is a triester of benzene-1,2,4-tricarboxylic acid and isobutanol. TIBT is a colorless, odorless liquid that is soluble in water and organic solvents. It is a versatile compound that finds applications in various fields of research, including biochemistry, pharmacology, and environmental science.
Mechanism Of Action
Triisobutyl benzene-1,2,4-tricarboxylate is a small molecule that is filtered by the glomeruli of the kidney. It is not reabsorbed or secreted by the renal tubules. Its clearance rate is directly proportional to GFR. Triisobutyl benzene-1,2,4-tricarboxylate does not interfere with the normal functioning of the kidney or other organs.
Biochemical And Physiological Effects
Triisobutyl benzene-1,2,4-tricarboxylate is a non-toxic compound that does not have any known biochemical or physiological effects. It is rapidly cleared from the body by the kidneys and does not accumulate in the tissues.
Advantages And Limitations For Lab Experiments
Triisobutyl benzene-1,2,4-tricarboxylate is a reliable and accurate marker for GFR measurement. It is easy to administer and does not require specialized equipment or training. Triisobutyl benzene-1,2,4-tricarboxylate is also a safe contrast agent for MRI of the kidneys. However, Triisobutyl benzene-1,2,4-tricarboxylate has some limitations for lab experiments. It is not suitable for measuring GFR in patients with severe renal impairment or kidney failure. Triisobutyl benzene-1,2,4-tricarboxylate is also not recommended for use in pregnant or lactating women.
Future Directions
There are several future directions for the use of Triisobutyl benzene-1,2,4-tricarboxylate in scientific research. One direction is the development of new methods for GFR measurement using Triisobutyl benzene-1,2,4-tricarboxylate. Another direction is the use of Triisobutyl benzene-1,2,4-tricarboxylate as a contrast agent for other organs, such as the liver and spleen. Triisobutyl benzene-1,2,4-tricarboxylate may also find applications in environmental science for the measurement of water filtration rates. Further research is needed to explore these possibilities.
In conclusion, Triisobutyl benzene-1,2,4-tricarboxylate is a versatile compound that finds applications in various fields of scientific research. Its use as a marker for GFR measurement and as a contrast agent for MRI of the kidneys has been well established. Triisobutyl benzene-1,2,4-tricarboxylate is a safe and reliable compound that does not have any known side effects. Further research is needed to explore its potential applications in other fields of research.
Synthesis Methods
Triisobutyl benzene-1,2,4-tricarboxylate can be synthesized by esterification of benzene-1,2,4-tricarboxylic acid with isobutanol. The reaction is catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Scientific Research Applications
Triisobutyl benzene-1,2,4-tricarboxylate is widely used in scientific research as a marker for the measurement of glomerular filtration rate (GFR). GFR is a measure of kidney function and is used to diagnose and monitor kidney diseases. Triisobutyl benzene-1,2,4-tricarboxylate is injected into the bloodstream, and its clearance rate is measured to calculate GFR. Triisobutyl benzene-1,2,4-tricarboxylate is also used as a contrast agent for magnetic resonance imaging (MRI) of the kidneys.
properties
CAS RN |
1528-52-5 |
|---|---|
Product Name |
Triisobutyl benzene-1,2,4-tricarboxylate |
Molecular Formula |
C21H30O6 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
tris(2-methylpropyl) benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C21H30O6/c1-13(2)10-25-19(22)16-7-8-17(20(23)26-11-14(3)4)18(9-16)21(24)27-12-15(5)6/h7-9,13-15H,10-12H2,1-6H3 |
InChI Key |
GQBWSGXZXIZPAF-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1=CC(=C(C=C1)C(=O)OCC(C)C)C(=O)OCC(C)C |
Canonical SMILES |
CC(C)COC(=O)C1=CC(=C(C=C1)C(=O)OCC(C)C)C(=O)OCC(C)C |
Other CAS RN |
1528-52-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



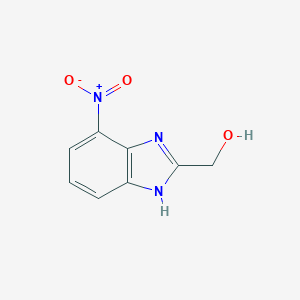
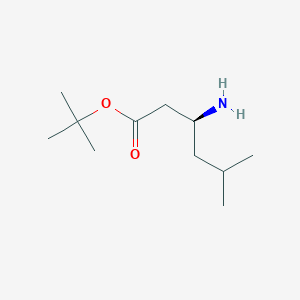
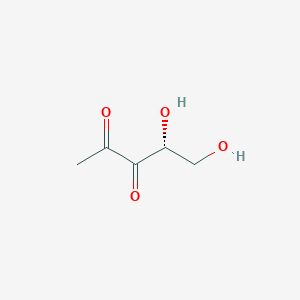
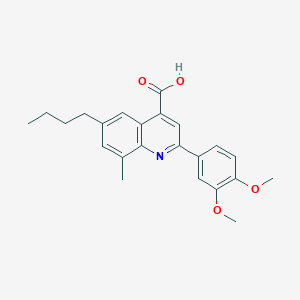
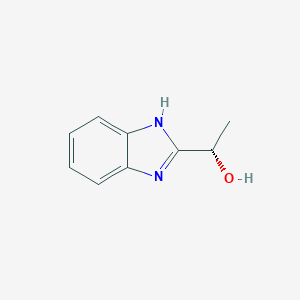
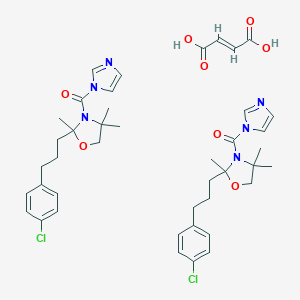

![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B71942.png)

